molecular formula C6H13NO2 B1600874 cis-4-(Dimethylamino)tetrahydrofuran-3-ol CAS No. 30197-51-4

cis-4-(Dimethylamino)tetrahydrofuran-3-ol

Cat. No. B1600874
CAS RN: 30197-51-4
M. Wt: 131.17 g/mol
InChI Key: AGZUJWAKYFHDAV-RITPCOANSA-N
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Description

“Cis-4-(Dimethylamino)tetrahydrofuran-3-ol” is a chemical compound with the molecular formula C6H13NO2 . It belongs to the class of organic compounds known as tetrahydrofurans . These are compounds containing a tetrahydrofuran ring, which is a five-membered saturated ring with one oxygen atom and four carbon atoms .

Physical and Chemical Properties The molecular weight of this compound is 131.17 . It’s recommended to be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Oligomers and Carbopeptoids

A study explored the synthesis of oligomers from 4-aminomethyl-tetrahydrofuran-2-carboxylates with specific stereochemistry. This research developed dimeric, tetrameric, and hexameric carbopeptoids, aiming to study their secondary structures and conformational preferences. The synthesis employed peptide-coupling procedures, indicating potential applications in peptoid chemistry and biomimetic material design (Edwards et al., 2006).

Potential Central Nervous System Agents

Another study synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, including 4-(dimethylamino) variants, for potential activity on the central nervous system. This research highlights the role of such compounds in developing new therapeutic agents, with a focus on antidepressant and antitetrabenazine activities (Martin et al., 1981).

Analgesic Potential

Research into diastereomeric cis- and trans-tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols derived from related compounds demonstrated analgesic activities comparable to codeine. This study highlights the potential of such compounds in pain management and analgesic drug development (Mohacsi et al., 1990).

Monoamine Transporter Activity

A study on the synthesis, characterization, and activity of new psychoactive substances related to cis-4-(Dimethylamino)tetrahydrofuran-3-ol showcased the impact on monoamine transporter activity. This research provides insights into the pharmacological properties and potential risks associated with new psychoactive compounds (McLaughlin et al., 2015).

Catalytic and Isomerization Studies

Further studies have investigated the catalytic properties and isomerization processes involving dimethylamino derivatives. This includes research on iodine-catalyzed isomerization and the effects of N-heteroaromatics on transesterification processes. These studies contribute to our understanding of catalysis and reaction mechanisms in organic chemistry (Settle et al., 2018), (Maegawa et al., 2011).

Safety And Hazards

The safety and hazards of this compound are not fully detailed in the sources I found. It’s always important to handle chemical compounds with care and take necessary precautions .

properties

IUPAC Name

(3R,4R)-4-(dimethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZUJWAKYFHDAV-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544510
Record name (3R,4R)-4-(Dimethylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(Dimethylamino)oxolan-3-ol

CAS RN

30197-51-4
Record name (3R,4R)-4-(Dimethylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-4-(dimethylamino)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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